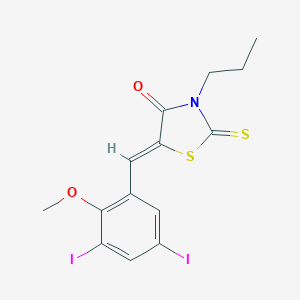![molecular formula C22H21BrN2O3S B301719 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B301719.png)
2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential uses in various fields of research. BPA is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation.
作用机制
2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide inhibits protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrate, leading to the inhibition of downstream signaling pathways. 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has been found to be a potent inhibitor of several kinases, including EGFR, VEGFR, and PDGFR.
Biochemical and Physiological Effects:
2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress inflammation. 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of protein kinases, making it a valuable tool for studying signaling pathways in the body. However, 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has some limitations as well. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has a relatively short half-life, which can make it challenging to maintain a consistent concentration over time.
未来方向
There are several future directions for research on 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide. One area of interest is the development of more potent and selective inhibitors of protein kinases. Additionally, 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has shown promise in the treatment of inflammatory diseases, and further research is needed to explore its potential in this area. Finally, 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has been found to have neuroprotective effects, and future research could explore its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
In conclusion, 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide, or 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide, is a chemical compound with significant potential in various fields of research. Its ability to inhibit protein kinases has made it a valuable tool for studying signaling pathways in the body and has shown promise in the treatment of cancer and inflammatory diseases. While 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has some limitations, further research could lead to the development of more potent and selective inhibitors of protein kinases and the exploration of its potential for treating neurodegenerative diseases.
合成方法
The synthesis of 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide involves several steps. Initially, 3-bromoaniline is reacted with phenylsulfonyl chloride to form 3-bromo(phenylsulfonyl)aniline. This intermediate is then reacted with 3,4-dimethylaniline and acetic anhydride to form 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide.
科学研究应用
2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting protein kinases that are overexpressed in cancer cells. 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has also been found to be effective in treating inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, 2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide has been used in the study of various signaling pathways in the body.
属性
产品名称 |
2-[3-bromo(phenylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide |
|---|---|
分子式 |
C22H21BrN2O3S |
分子量 |
473.4 g/mol |
IUPAC 名称 |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H21BrN2O3S/c1-16-11-12-19(13-17(16)2)24-22(26)15-25(20-8-6-7-18(23)14-20)29(27,28)21-9-4-3-5-10-21/h3-14H,15H2,1-2H3,(H,24,26) |
InChI 键 |
NXASTCZPUZGGLF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3)C |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301638.png)
![2-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301639.png)
![(2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301640.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B301642.png)
![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B301645.png)
![N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301647.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301648.png)
![4-methyl-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B301649.png)
![N-[1-(5-{[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301650.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301653.png)
![N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B301656.png)
![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301657.png)
![N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301658.png)